molecular formula C21H22FN5OS B4409635 2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B4409635
M. Wt: 411.5 g/mol
InChI Key: JFKWVDCAWYYQMU-UHFFFAOYSA-N
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Description

2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a piperazine moiety

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5OS/c1-25-20(17-9-5-6-10-18(17)22)23-24-21(25)29-15-19(28)27-13-11-26(12-14-27)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWVDCAWYYQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through nucleophilic substitution reactions, while the piperazine moiety is incorporated via amide bond formation. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxides.

    Reduction: Reduction reactions can modify the fluorophenyl group, potentially altering the compound’s properties.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine moiety.

    Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are frequently used. Reaction conditions often include controlled temperatures, inert atmospheres, and specific solvents.

    Major Products: The major products formed depend on the specific reactions and conditions employed, but they often include modified triazole derivatives and substituted piperazines.

Scientific Research Applications

2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions, which can inhibit enzyme activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific combination of functional groups. Similar compounds include:

  • 1-({[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine
  • 1-({[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine These compounds share the triazole and piperazine moieties but differ in the halogen substituent on the phenyl ring, which can significantly impact their chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

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